molecular formula C17H10Br2N2O3S B10961416 (5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10961416
M. Wt: 482.1 g/mol
InChI Key: NBDIIFVLZKIOAR-UUASQNMZSA-N
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Description

(5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 4-bromoaniline with 6-bromo-1,3-benzodioxole-5-carbaldehyde in the presence of a thiazole-forming reagent. The reaction is carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

(5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • Vanillin acetate
  • 4-Bromophenethyl alcohol

Uniqueness

Compared to similar compounds, (5Z)-2-(4-bromoanilino)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is unique due to its specific structural features, such as the presence of bromine atoms and a benzodioxole moiety

Properties

Molecular Formula

C17H10Br2N2O3S

Molecular Weight

482.1 g/mol

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10Br2N2O3S/c18-10-1-3-11(4-2-10)20-17-21-16(22)15(25-17)6-9-5-13-14(7-12(9)19)24-8-23-13/h1-7H,8H2,(H,20,21,22)/b15-6-

InChI Key

NBDIIFVLZKIOAR-UUASQNMZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Br)S3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Br)S3)Br

Origin of Product

United States

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